molecular formula C10H9BrO2 B6255497 6-bromo-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one CAS No. 1374357-85-3

6-bromo-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one

Cat. No. B6255497
CAS RN: 1374357-85-3
M. Wt: 241.1
InChI Key:
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Description

6-bromo-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one, also known as 6-bromo-3-methyl-3,4-dihydro-1H-2-benzopyran, is a heterocyclic aromatic compound that belongs to the group of benzopyrans. It is a colorless solid with a molecular weight of 201.15 g/mol. This compound has been extensively studied in the past due to its potential applications in the fields of medicine, agriculture and biotechnology.

Scientific Research Applications

6-bromo-3-methyl-3,4-dihydro-1H-2-benzopyran-1-onethyl-3,4-dihydro-1H-2-benzopyran-1-one has been studied extensively in the scientific research field due to its potential applications in the fields of medicine, agriculture and biotechnology. This compound has been shown to have anti-inflammatory, antioxidant, and anti-tumor activities, and it has been used to synthesize various other compounds with potential therapeutic applications. Additionally, this compound has been studied for its potential use as a pesticide, as it has been shown to be toxic to certain insects.

Mechanism of Action

The mechanism of action of 6-bromo-3-methyl-3,4-dihydro-1H-2-benzopyran-1-onethyl-3,4-dihydro-1H-2-benzopyran-1-one is not fully understood. However, it is believed that this compound acts by binding to certain proteins and enzymes in the body and inhibiting their activity. This inhibition of protein and enzyme activity can lead to the inhibition of certain biochemical pathways, which can result in the desired therapeutic effects.
Biochemical and Physiological Effects
6-bromo-3-methyl-3,4-dihydro-1H-2-benzopyran-1-onethyl-3,4-dihydro-1H-2-benzopyran-1-one has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to have anti-inflammatory, antioxidant, and anti-tumor activities. Additionally, this compound has been shown to have an inhibitory effect on certain enzymes involved in the metabolism of drugs and other compounds, which could potentially be useful in the development of new therapeutic agents.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-bromo-3-methyl-3,4-dihydro-1H-2-benzopyran-1-onethyl-3,4-dihydro-1H-2-benzopyran-1-one in laboratory experiments is its relatively low cost and easy availability. Additionally, this compound is relatively stable and can be stored for extended periods of time. However, this compound can also be toxic in high doses, and it is important to use appropriate safety precautions when handling it.

Future Directions

In the future, 6-bromo-3-methyl-3,4-dihydro-1H-2-benzopyran-1-onethyl-3,4-dihydro-1H-2-benzopyran-1-one may be used in the development of new therapeutic agents for the treatment of various diseases. Additionally, this compound may be used to synthesize other compounds with potential therapeutic applications. Furthermore, this compound may be used in the development of new pesticides, as it has been shown to be toxic to certain insects. Finally, this compound may be used in the development of new materials and chemicals for use in the industrial and agricultural sectors.

Synthesis Methods

The most commonly used method for the synthesis of 6-bromo-3-methyl-3,4-dihydro-1H-2-benzopyran-1-onethyl-3,4-dihydro-1H-2-benzopyran-1-one is the classical Wittig reaction. This reaction involves the formation of an alkylidene intermediate, which can then be reacted with a bromide to yield 6-bromo-3-methyl-3,4-dihydro-1H-2-benzopyran-1-onethyl-3,4-dihydro-1H-2-benzopyran-1-one. The reaction proceeds through a series of steps, including the formation of an alkylidene intermediate, the deprotonation of the alkylidene, the attack of a bromide, and the formation of the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one involves the bromination of 3-methyl-3,4-dihydro-1H-2-benzopyran-1-one followed by cyclization to form the final product.", "Starting Materials": [ "3-methyl-3,4-dihydro-1H-2-benzopyran-1-one", "Bromine", "Acetic acid", "Sodium acetate", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 3-methyl-3,4-dihydro-1H-2-benzopyran-1-one in acetic acid.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature.", "Step 3: After the addition of bromine is complete, continue stirring the solution for an additional 30 minutes.", "Step 4: Add sodium acetate to the solution and stir for 10 minutes.", "Step 5: Add hydrogen peroxide to the solution and stir for an additional 10 minutes.", "Step 6: Filter the solution to obtain the crude product.", "Step 7: Purify the crude product by recrystallization from ethanol to obtain 6-bromo-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one." ] }

CAS RN

1374357-85-3

Product Name

6-bromo-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one

Molecular Formula

C10H9BrO2

Molecular Weight

241.1

Purity

95

Origin of Product

United States

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